molecular formula C7H10O2S B585456 3-Acetylthian-4-one CAS No. 144535-06-8

3-Acetylthian-4-one

Cat. No.: B585456
CAS No.: 144535-06-8
M. Wt: 158.215
InChI Key: CIWZKUDPJMGYSD-UHFFFAOYSA-N
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Description

3-Acetylthian-4-one is an organic compound belonging to the thiopyran family Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylthian-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 1,3-diketone with a sulfur source, such as hydrogen sulfide or a thiol, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Acetylthian-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of agrochemicals, fragrances, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetylthian-4-one depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran-4-one: A simpler analog without the acetyl group.

    Dihydro-2H-thiopyran-4(3H)-one: Lacks the acetyl group but shares the core structure.

    3-acetyl-2H-thiopyran: Similar structure but without the dihydro modification.

Properties

CAS No.

144535-06-8

Molecular Formula

C7H10O2S

Molecular Weight

158.215

IUPAC Name

3-acetylthian-4-one

InChI

InChI=1S/C7H10O2S/c1-5(8)6-4-10-3-2-7(6)9/h6H,2-4H2,1H3

InChI Key

CIWZKUDPJMGYSD-UHFFFAOYSA-N

SMILES

CC(=O)C1CSCCC1=O

Synonyms

4H-Thiopyran-4-one, 3-acetyltetrahydro- (9CI)

Origin of Product

United States

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